molecular formula C20H24ClN3O4S B2650292 3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-60-5

3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2650292
M. Wt: 437.94
InChI Key: OQTIKWDHMSXTDO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Application in Pharmacology

Field

Pharmacology

Methods of Application

The compound is administered orally .

Results

MeOPP does not produce prominent stimulant effects, but is instead said to be relaxing . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters .

Application in Crystallography

Field

Crystallography

Summary

Fifteen 4-(2-methoxyphenyl)piperazin-1-ium salts containing organic anions have been studied for their supramolecular assembly in zero, one, two, and three dimensions .

Methods of Application

The details of the experimental procedures are not provided in the summary .

Results

The results of the study are not provided in the summary .

Application in Drug Discovery

Field

Drug Discovery

Summary

N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide (1), a high-affinity and selective dopamine D (4) receptor ligand, was chosen as a lead, and structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .

Results

Application in Microbiology

Field

Microbiology

Summary

A compound with a similar structure was used in a microbiology study .

Methods of Application

Hundred microliters of inoculum was seeded in duplicate in 96-well plates containing 100 μL of the title compound at concentrations of 500, 250, 125, 62.5, 31.2, 15.6, and 7.8 μg/mL, and the cells were allowed to develop overnight at 37 °C with the flow .

properties

IUPAC Name

3-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTIKWDHMSXTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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